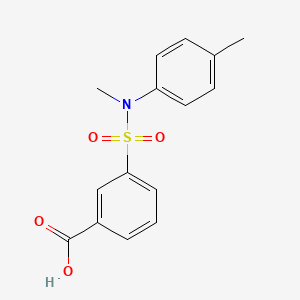

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-6-8-13(9-7-11)16(2)21(19,20)14-5-3-4-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWUMIFMAAZEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401212361 | |

| Record name | 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-74-0 | |

| Record name | 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 Methyl P Tolyl Sulfamoyl Benzoic Acid Analogs

Identification of Key Pharmacophoric Features and Structural Determinants for Biological Activity

The biological activity of sulfamoylbenzoic acid derivatives is intricately linked to the specific arrangement and properties of their constituent parts. Researchers have systematically modified these molecules to identify the crucial features—or pharmacophores—that are essential for their interaction with biological targets.

Influence of Substituent Position and Electronic Properties on the Benzoic Acid Ring

The benzoic acid moiety serves as a critical anchor for these compounds, and its substitution pattern significantly impacts activity. Studies on various sulfamoylbenzoic acid analogs have demonstrated that the position and electronic nature of substituents on this ring can dramatically alter their biological effects.

For instance, in a series of sulfamoylbenzoic acid derivatives, the introduction of a chlorine or bromine atom at the 2-position of the benzene (B151609) ring was found to be a key modification. mdpi.com This alteration in one class of compounds led to a desirable separation of hypotensive activity from diuretic effects, a significant finding for the development of antihypertensive agents with fewer side effects. mdpi.com

Furthermore, research on other benzoic acid derivatives has consistently highlighted the importance of the substitution pattern. In studies of benzoylaminobenzoic acid derivatives as antibacterial agents, the presence and position of hydroxyl groups on the nucleus were found to be conducive to inhibitory activity. researchgate.net The electronic properties of substituents are also paramount. For example, the introduction of electron-withdrawing groups on aromatic rings has been observed to increase the antibacterial potency of some compounds.

The planarity and hydrophilicity of the benzoic acid core are also crucial. A phenyl core is thought to enhance hydrophobic interactions with amino acids in receptor binding pockets, a feature that facilitates binding. iomcworld.com Concurrently, hydrophilic substituents on the phenyl ring are considered necessary to facilitate interactions with polar amino acid residues near the target site. iomcworld.com

Role of the Sulfamoyl Linkage and N-Substituents (Methyl, p-Tolyl) in Bioactivity and Selectivity

The sulfamoyl linkage (-SO₂NH-) is a versatile scaffold in medicinal chemistry, and the nature of the substituents on the nitrogen atom (N-substituents) plays a pivotal role in defining the bioactivity and selectivity of the molecule.

In the case of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, the nitrogen is disubstituted with a small methyl group and a larger, aromatic p-tolyl group. While direct SAR data for this specific combination is scarce, studies on related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives offer valuable insights. Research aimed at developing inhibitors for cytosolic phospholipase A2α (cPLA2α) revealed that modifying the substituents on the sulfonamide nitrogen had a significant impact on potency. nih.govnih.gov However, simply replacing them with bulky residues like naphthyl or variously substituted phenyl moieties did not consistently lead to a significant increase in activity, suggesting a nuanced requirement for size, shape, and electronic properties at this position. nih.gov

Conversely, in a different series of sulfamoyl benzamidothiazoles, a bis-substituted phenyl group was found to be essential for their activity in prolonging NF-κB activation. nih.gov Analogs where one of the methyl groups was removed (des-methyl compounds) were found to be inactive, underscoring the importance of this specific substitution pattern for that particular biological target. nih.gov

The nature of the N-substituents can also influence selectivity. For example, in a study of sulfamoyl-benzamides as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), the substitution on the sulfonyl group was critical for isoform-selective inhibition. An N-cyclopropyl ring was favorable for inhibiting h-NTPDase3, while a morpholine (B109124) ring at the same position resulted in a loss of significant inhibitory potential against any of the tested isoforms. researchgate.net

The following table summarizes the impact of N-substituents on the activity of various sulfamoylbenzoic acid analogs:

| Analog Class | N-Substituent Modification | Observed Effect on Bioactivity | Reference |

| 4-Sulfamoylbenzoic acid derivatives | Replacement with naphthyl, naphthylmethyl, indolylalkyl, and substituted phenyl moieties | Did not lead to a significant increase in cPLA2α inhibitory activity. | nih.gov |

| Sulfamoyl benzamidothiazoles | Removal of one methyl from a 2,5-dimethylphenyl substituent | Inactivation of NF-κB prolonging activity. | nih.gov |

| Sulfamoyl-benzamides | N-cyclopropyl vs. N-morpholine | N-cyclopropyl favored h-NTPDase3 inhibition; N-morpholine abolished activity. | researchgate.net |

Impact of Molecular Geometry and Conformational Preferences on Receptor Binding

For sulfamoylbenzoic acid analogs, the relative orientation of the benzoic acid ring and the N-substituents is crucial. Molecular modeling studies on sulfamoyl benzoic acid (SBA) analogues designed as LPA2 receptor agonists revealed that while different compounds could adopt similar conformations in the binding pocket, subtle differences in conformational strain energy could be linked to their potency and selectivity. nih.gov For these agonists, an optimal linker length between the sulfamoylbenzoic acid core and another part of the molecule was identified, suggesting a specific spatial requirement for effective receptor activation. nih.gov

In another example, the activity of certain sulfamoyl benzamidothiazoles was lost when the 2,5-dimethylphenyl substituent was spaced away from the thiazole (B1198619) ring with a methylene (B1212753) unit. This finding suggests that a bi-aryl conformation, where the two aromatic rings have a specific spatial relationship, may be necessary for activity. nih.gov The planarity of the aromatic systems, conferred by their sp² hybridized carbons, is a characteristic that facilitates insertion into receptor binding pockets. iomcworld.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can provide predictive insights for designing new, more potent molecules.

Development and Validation of QSAR Models for Diverse Biological Endpoints

QSAR models have been successfully developed for various classes of compounds related to sulfamoylbenzoic acids, targeting a range of biological endpoints. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis, have been reported. researchgate.net These models were developed to predict antibacterial activity against several bacterial strains. researchgate.net

Similarly, a QSAR study was conducted on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives to understand their neurotrophic activities. researchgate.net This study utilized multiple linear regression analysis and principal component analysis to build a model based on calculated molecular parameters. researchgate.net The robustness of such models is typically assessed through statistical validation methods to ensure their predictive power.

Correlation of Physico-chemical Descriptors with Observed Biological Activities

A key aspect of QSAR is the identification of physico-chemical descriptors that correlate with biological activity. These descriptors can be electronic, steric, or hydrophobic in nature.

In the QSAR study of benzoylaminobenzoic acid derivatives, it was revealed that inhibitory activity increased with an increase in hydrophobicity, molar refractivity, and aromaticity. researchgate.net The presence of a hydroxyl group on the nucleus was also a positive contributor to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased inhibitory activity. researchgate.net

For the neurotrophic N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives, the QSAR model indicated that the dipole moment and the energy of the lowest unoccupied molecular orbital (E-LUMO) were important factors for their protective effects on nerve cells. researchgate.net

The following table presents key physico-chemical descriptors and their correlation with the biological activity of related compound classes:

| Compound Class | Biological Activity | Correlated Physico-chemical Descriptors | Reference |

| Benzoylaminobenzoic acid derivatives | Antibacterial (FabH inhibition) | Positive Correlation: Hydrophobicity, Molar Refractivity, Aromaticity, Presence of OH group. Negative Correlation: Presence of N, O, or S at R(1) position. | researchgate.net |

| N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives | Neurotrophic activity | Dipole Moment, Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). | researchgate.net |

Conformational Analysis and Stereochemical Considerations in SAR

The key rotatable bonds in this compound that govern its conformational flexibility are:

The bond between the benzoic acid ring and the sulfamoyl sulfur atom (C-S bond).

The bond between the sulfamoyl sulfur atom and the nitrogen atom (S-N bond).

The bond between the nitrogen atom and the p-tolyl ring (N-C(aryl) bond).

The bond between the nitrogen atom and the methyl group (N-C(methyl) bond).

Conformational Preferences and Rotational Barriers:

Rotation around the S-N Bond: The nature of the sulfonamide bond is of particular interest. Research on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones has shown that the sulfonamide nitrogen atom possesses an sp²-like character, leading to a degree of planarity and a double-bond character in the S-N bond. nih.gov This partial double-bond character can lead to a significant barrier to rotation around the S-N bond. In some N,N-disubstituted sulfonamides, this rotational barrier can be high enough to allow for the isolation of distinct rotational isomers, a phenomenon known as atropisomerism. For instance, studies on N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones have reported high energy barriers to rotation for some derivatives. acs.org

Rotation of the Aryl Groups: The rotation of the benzoic acid and p-tolyl rings around their respective bonds to the sulfamoyl group will be influenced by steric hindrance from adjacent substituents. In related structures, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, X-ray crystallography has shown that the aromatic rings are significantly twisted with respect to each other. nih.govacs.org For example, in one polymorphic form, the 2-iodoanilinic group is twisted at a dihedral angle of 89.4(8)° with respect to the toluene (B28343) group. acs.org This suggests that in this compound, a non-planar conformation with the two aromatic rings oriented at a significant angle to each other is likely to be energetically favored to minimize steric clashes.

NMR studies on aryl N-(arylsulfonylmethyl)-N-methylcarbamates have indicated the presence of folded conformations in solution, where the two aryl rings are in proximity to each other. researchgate.net The crystal structure of a related compound, ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, also reveals a folded conformation in the solid state. rsc.org This suggests that intramolecular π-stacking interactions between the benzoic acid and p-tolyl rings could play a role in stabilizing certain conformations of this compound.

The following table summarizes rotational energy barriers found in analogous structures, providing an estimation of the conformational dynamics in this compound.

| Rotational Barrier Data from Analogous Compounds | |

| Bond | Analogous Compound/System |

| Ar–N(SO₂) | N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-one derivatives |

| Methyl C-H | para-toluensulfonamide |

This table presents data from structurally related molecules to infer the conformational properties of this compound.

Stereochemical Considerations and Atropisomerism:

The potential for restricted rotation around the S-N and N-C(aryl) bonds raises the possibility of atropisomerism in derivatives of this compound. Atropisomers are stereoisomers that result from hindered rotation about a single bond, where the energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org

Studies on N-acyl/N-sulfonyl derivatives have demonstrated that the Ar–N(SO₂) axis can indeed be a source of axial chirality. nih.govacs.org For atropisomerism to be observed in this compound or its analogs, the steric hindrance around the key rotatable bonds would need to be sufficiently large to create a high barrier to interconversion. The presence of the methyl group on the nitrogen and the p-tolyl group, in addition to the substitution on the benzoic acid ring, could contribute to such steric hindrance.

If the rotational barrier is high enough, analogs of this compound could exist as a pair of enantiomers (atropo-enantiomers). These enantiomers would be non-superimposable mirror images and could exhibit different biological activities. The preliminary investigation of atropisomers of N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones in blocking potassium channels, where the enantiomers showed different potencies, highlights the potential significance of this phenomenon in drug design. nih.gov

In the context of SAR, it is therefore crucial to consider that the observed biological activity of a synthesized compound might be due to one preferred conformer or one atropisomer. Computational modeling, such as density functional theory (DFT) calculations, and experimental techniques like variable temperature NMR spectroscopy and X-ray crystallography are valuable tools for investigating the conformational preferences and the potential for atropisomerism in this class of compounds. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Research of 3 Methyl P Tolyl Sulfamoyl Benzoic Acid

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. mdpi.com These methods are used to calculate the geometric and electronic properties of molecules to create predictive models of their structure and reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and its electronic properties. ossila.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comwikipedia.org

For 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, analysis would reveal the distribution of these orbitals. The HOMO is likely to be located over the electron-rich aromatic rings and the sulfamoyl group, while the LUMO may be distributed around the electron-withdrawing carboxylic acid group. This distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Note: The following values are hypothetical examples for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.)

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In the MEP map of this compound, negative potential (typically red) would be expected around the oxygen atoms of the carboxyl and sulfonyl groups, indicating likely sites for interaction with positive ions or hydrogen bond donors. Positive potential (typically blue) would be concentrated around the acidic proton of the carboxyl group.

Vibrational frequency analysis, calculated computationally, can predict a molecule's infrared (IR) and Raman spectra. tandfonline.com By comparing the calculated frequencies with experimental spectra, the vibrational modes of the molecule can be assigned to specific bonds and functional groups, confirming its structure. youtube.com The analysis involves calculating the harmonic vibrational frequencies after a full geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface (PES). nih.gov

The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov Mapping the PES helps identify the most stable conformation (the global minimum) and other low-energy isomers or transition states for rotation around single bonds, such as the C-N or S-C bonds in this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. mdpi.comtandfonline.com It provides a detailed picture of the bonding and antibonding orbitals and quantifies the stabilization energy (E(2)) associated with interactions between them.

Topological analysis of electron density, using tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), helps to visualize and understand the nature of chemical bonding. These methods provide a partition of the molecular space into regions of localized electron pairs, corresponding to covalent bonds, lone pairs, and atomic cores.

In a study of this compound, ELF and LOL maps would clearly show areas of high electron localization, delineating the covalent bonds (C-C, C-H, S-O, etc.) and the lone pairs on the oxygen and nitrogen atoms. They would also visualize the delocalized π-electron systems of the two aromatic rings, providing a clear picture of the molecule's electronic framework.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Studies on analogous sulfamoyl benzoic acid compounds have successfully used docking to rationalize biological activity. nih.gov

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. A docking algorithm then samples numerous possible conformations of the ligand within the protein's active site, scoring each based on binding energy. nih.govnih.gov

For this compound, potential targets could include enzymes like α-amylase, α-glucosidase, or receptors such as the lysophosphatidic acid (LPA) receptors, which have been studied with similar molecules. nih.gov The docking results would predict the most stable binding pose and identify the specific amino acid residues that form key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand. For example, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues like Arginine or Lysine, while the p-tolyl and benzoic rings could engage in hydrophobic or π-stacking interactions with residues like Phenylalanine or Tryptophan. nih.gov

Table 2: Illustrative Docking Results for this compound with a Hypothetical Enzyme Active Site (Note: The following data is a hypothetical example for illustrative purposes.)

| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type |

| Carboxylic Acid | Lysine 156, Arginine 315 | Hydrogen Bond, Salt Bridge |

| Sulfonyl Oxygens | Serine 240 | Hydrogen Bond |

| p-Tolyl Group | Phenylalanine 178, Proline 312 | Hydrophobic, π-π Stacking |

| Benzoic Ring | Leucine 177 | Hydrophobic |

This detailed interaction profile is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogues. nih.gov

Computational Assessment of Ligand-Receptor Binding Affinity and Specificity

This area of research involves using computational methods to predict how strongly a ligand (in this case, This compound ) will bind to a specific protein receptor. These predictions are often expressed as binding energy values. No studies detailing the calculation of binding affinity or the specificity of this compound for any biological receptor were identified.

Implementation of Induced-Fit Docking Methodologies for Flexible Systems

Induced-fit docking is an advanced molecular docking technique that accounts for the flexibility of both the ligand and the protein's active site upon binding. This method provides a more realistic model of the binding event. A search for literature applying induced-fit docking specifically to This compound yielded no results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. rsc.orgyoutube.com This allows researchers to observe the dynamic behavior of a compound and its interactions within a simulated environment, such as in solution or bound to a protein.

Analysis of Compound Conformational Stability and Dynamics in Solution and Protein Complexes

This subsection would require research analyzing the different shapes (conformations) the compound adopts and its stability in various environments. No papers or data were found describing MD simulations performed on This compound to assess its conformational dynamics.

In Silico Pharmacodynamic Modeling and Target Prediction Methodologies

In silico (computer-based) pharmacodynamic modeling aims to predict the biochemical and physiological effects of a drug on the body. This includes methods for predicting the most likely biological targets of a compound. There is no available research that outlines target prediction or pharmacodynamic modeling for This compound .

While the methodologies outlined are well-established in the field of computational chemistry, their specific application to This compound is not present in the current body of public scientific research. The available information is restricted to its identification and availability from chemical manufacturers. bldpharm.comguidechem.comscbio.cn Therefore, creating a detailed, scientifically accurate article with research findings and data tables as requested is not feasible without fabricating data, which would compromise scientific integrity.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Analogues with Enhanced Potency and Selectivity

The development of novel therapeutic agents from a lead compound like this compound hinges on the principles of rational drug design. This approach seeks to optimize the pharmacological profile of a molecule through targeted chemical modifications, aiming for improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity to a known active compound. These techniques are particularly valuable for improving drug-like properties, circumventing patent-protected chemical space, and enhancing target engagement.

Scaffold Hopping: This involves replacing the core molecular framework of a molecule, in this case, the tolyl-sulfamoyl-benzoic acid backbone, with a structurally different scaffold that maintains the essential pharmacophoric features required for biological activity. For instance, the central scaffold could be replaced by a more rigid or a more polar structure to improve binding affinity or solubility, respectively. Computational methods are often employed to identify potential replacement scaffolds that can orient the key interacting functional groups in a similar three-dimensional arrangement to the original compound.

A study on sulfamoyl benzoic acid analogues as lysophosphatidic acid (LPA) receptor agonists demonstrated the successful application of isosteric replacement by substituting a sulfur atom with a -NH-SO2- group, which led to the identification of potent and specific LPA2 agonists.

Table 1: Examples of Bioisosteric Replacements for Functional Groups in Drug Design

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Sulfonamide | Improve metabolic stability, alter pKa, introduce new binding interactions |

| Phenyl Ring | Thiophene, Pyridine (B92270), Cyclohexyl | Modify lipophilicity, improve solubility, escape patent claims |

| Methyl Group | Halogens (e.g., Cl, F), Trifluoromethyl | Enhance metabolic stability, modulate electronic properties |

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. This method involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. Once identified, these fragments can be grown, linked, or combined to generate a more potent, drug-like molecule.

In the context of this compound, an FBDD approach could involve breaking down the molecule into its constituent fragments (e.g., the p-toluenesulfonamide (B41071) moiety and the benzoic acid moiety). These or similar fragments could then be screened against a target of interest. Biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are crucial in FBDD to characterize the binding mode of the fragments, providing a structural basis for their optimization. This approach has been successfully applied to challenging targets, including protein-protein interactions and allosteric sites. The "rule-of-three" is a guideline often used for selecting fragments, which typically have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications for Sulfamoyl-Containing Compounds

The sulfamoyl (-SO2NH-) functional group is a key feature in a wide range of clinically used drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. This prevalence highlights the versatility of the sulfamoyl moiety in interacting with various biological targets. Future research should aim to explore novel targets for compounds like this compound.

Recent studies have identified sulfamoyl-containing compounds as inhibitors of novel therapeutic targets:

Ectonucleoside Triphosphate Diphosphohydrolases (ENTPDases): These enzymes, including CD39, are involved in regulating purinergic signaling and play roles in inflammation and immune responses. Sulfamoyl-benzamides are being investigated as selective inhibitors of human ENTPDases, presenting a potential therapeutic avenue for inflammatory diseases and cancer.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): This enzyme is involved in antigen presentation and has been implicated in cancer immunology. A phenylsulfamoyl benzoic acid derivative was identified as an allosteric inhibitor of ERAP2, showcasing a novel mode of inhibition.

Carbonic Anhydrases (CAs): Certain CA isoforms, such as CAIX and CAXII, are overexpressed in tumors and are validated anticancer targets. Sulfamoyl benzoates and benzamides have been designed as potent and selective inhibitors of these tumor-associated CAs.

The antimicrobial potential of sulfamoyl carboxamide derivatives has also been demonstrated, with some compounds showing significant activity against various bacterial and fungal strains. This suggests that this compound and its analogues could be explored for applications in infectious diseases.

Development and Integration of Advanced Computational Methodologies for Optimized Compound Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of novel compounds. For a scaffold such as this compound, a variety of computational techniques can be applied:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein. It can be used to screen large virtual libraries of analogues of this compound against a specific target, prioritizing compounds for synthesis and biological testing.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model can be built based on the structure of this compound and its known active analogues to search for novel scaffolds that fit the model.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods provide a more accurate description of the ligand-protein interactions, which can be crucial for understanding the binding mode and guiding the optimization of lead compounds.

The integration of these computational methods can create a powerful workflow for the rational design of next-generation inhibitors. For example, a research group designing sulfamoyl benzoic acid analogues as LPA2 agonists used computational docking to rationalize the structure-activity relationship (SAR) and guide the synthesis of more potent compounds.

Application of Multi-Omics Data Integration for Comprehensive Mechanistic Elucidation and Target Validation

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized our ability to understand complex biological systems. Integrating multi-omics data can provide a holistic view of the cellular response to a drug, helping to elucidate its mechanism of action and validate its biological targets.

For a compound like this compound or its optimized analogues, a multi-omics approach could involve:

Treating cells or animal models with the compound.

Analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Integrating these datasets to identify the biological pathways and networks that are perturbed by the compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid |

| GRI977143 |

| Lysophosphatidic acid (LPA) |

| Octadecenyl thiophosphate (OTP) |

| 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid |

| 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione |

| 2-sulfamoylbenzoic acid ethyl ester |

| 2-[4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)butylsulfamoyl]benzoic acid |

| 2-(N-(4-(2,3-dioxoindolin-1-yl)butyl)sulfamoyl)benzoic acid |

| 2-thiophene-sulfonamide |

| 4-(4,5-Diphenyl-1-(4-sulfamoylphenyl)-1H-imidazol-2-yl)benzoic acid |

| Phenylsulfamoyl Benzoic Acid |

| N-(5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |

| 3-chloro-4-(chlorosulfonyl)benzoic acid |

| piperidine |

| 2,5-dimethylphenylboronic acid |

| thiosemicarbazide |

| 4-azidobenzenesulfanilamide |

| sulfanilamide diazonium salt |

| sodium azide (B81097) |

| 2-Hydroxy-4-(4-{[({1-[5-methyl-1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl]ethylidene}amino)oxy]methyl}-1H-1,2,3-triazol-1-yl)benzoic acid |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid |

| 1-chloro-4-tosylbenzene |

| 4-methylbenzene-1-sulfonyl chloride |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid |

| 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid |

| 4-aminobenzoic acid |

| 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid |

| 1–phenylamino–3–oxo–1,3–dihydroisobenzofuran–1–carboxamide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, and how can retrosynthetic analysis optimize yield?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by leveraging databases like Reaxys and PISTACHIO. For example, sulfamoyl group introduction may involve coupling p-tolylsulfonamide with 3-carboxybenzoic acid derivatives under mild acidic conditions. Computational validation of precursor plausibility (score >0.01) ensures route viability .

Q. How should researchers characterize the purity and structural integrity of sulfamoyl benzoic acid derivatives?

- Methodological Answer : Combine LC-MS for quantitative analysis (detection limit ~0.01 ppm) with X-ray crystallography for structural validation. SHELX software (e.g., SHELXL-97) refines crystallographic data, resolving bond lengths (e.g., S-N: ~1.63 Å) and dihedral angles to confirm stereochemistry. NMR (¹H/¹³C) and IR spectroscopy further validate functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s sulfonamide and carboxylic acid groups. Stability tests under varying pH (4–9) and temperature (4–25°C) should be monitored via HPLC, with degradation products identified using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can crystallographic data contradictions in sulfamoyl benzoic acid derivatives be resolved?

- Methodological Answer : Use SHELXD/SHELXE for experimental phasing of twinned crystals. For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) and validate with R-factor convergence (<5% discrepancy). Cross-reference with DFT-optimized molecular geometries to resolve ambiguous electron density maps .

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in catalytic reactions, such as Pd-mediated cross-coupling. Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts enzyme interactions (e.g., COX-2 inhibition) with binding affinity scores (ΔG < -7 kcal/mol) .

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of sulfamoyl benzoic acid analogs?

- Methodological Answer : SAR studies compare IC₅₀ values of analogs (e.g., 3-chloro vs. 3-fluoro derivatives) in enzyme assays. Molecular dynamics simulations (200 ns trajectories) assess binding pocket stability. For example, chloro-substituted analogs show 2-fold higher COX-2 inhibition due to enhanced hydrophobic interactions .

Q. What experimental and computational approaches validate the adsorption efficiency of sulfamoyl benzoic acid derivatives in environmental applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.